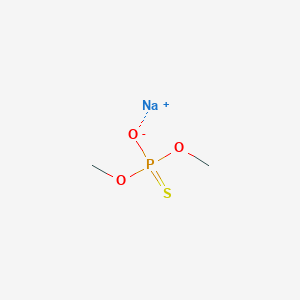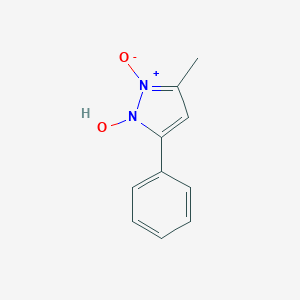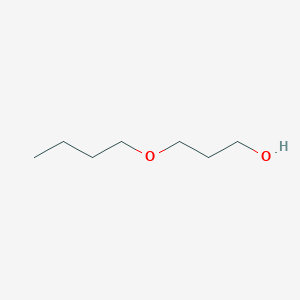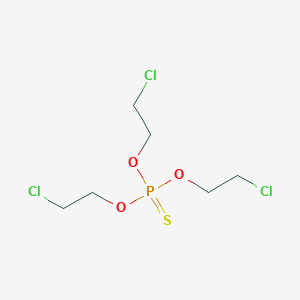
O,O,O-tris(2-chloroethyl) phosphorothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O,O,O-tris(2-chloroethyl) phosphorothioate, commonly known as Chlorambucil, is a chemotherapy drug used to treat various types of cancer, including leukemia, lymphoma, and multiple myeloma. It belongs to the class of alkylating agents and works by damaging the DNA of cancer cells, preventing them from dividing and growing.
Wirkmechanismus
Chlorambucil works by attaching to the DNA of cancer cells and forming cross-links between the strands of DNA. This prevents the DNA from replicating and dividing, which ultimately leads to the death of the cancer cells.
Biochemische Und Physiologische Effekte
Chlorambucil is a potent chemotherapy drug that can cause a wide range of biochemical and physiological effects. It can cause bone marrow suppression, which can lead to anemia, thrombocytopenia, and neutropenia. It can also cause gastrointestinal toxicity, including nausea, vomiting, and diarrhea. Additionally, Chlorambucil can cause liver and kidney toxicity, which can lead to liver and kidney failure.
Vorteile Und Einschränkungen Für Laborexperimente
Chlorambucil is a useful tool for studying the mechanism of action of alkylating agents and for developing new chemotherapy drugs. However, it has several limitations for lab experiments. It is highly toxic and requires special handling and disposal procedures. Additionally, it has a narrow therapeutic index, which means that the dose required for therapeutic effects is close to the dose that causes toxicity.
Zukünftige Richtungen
There are several future directions for the development of Chlorambucil and other alkylating agents. One direction is to develop new formulations of Chlorambucil that can be administered orally, which would improve patient compliance and reduce the need for hospitalization. Another direction is to develop new alkylating agents that are more selective for cancer cells and have fewer side effects. Additionally, there is a need for more research into the mechanism of action of alkylating agents and their interactions with other chemotherapy drugs.
Synthesemethoden
Chlorambucil can be synthesized by reacting thionyl chloride with 2-chloroethanol to form 2-chloroethyl chloroformate, which is then reacted with phosphorus pentasulfide to form O,O,O-tris(2-chloroethyl) phosphorothioate.
Wissenschaftliche Forschungsanwendungen
Chlorambucil has been extensively studied for its anticancer properties. It has been shown to be effective against various types of cancer, including chronic lymphocytic leukemia, Hodgkin's lymphoma, and non-Hodgkin's lymphoma. Chlorambucil is often used in combination with other chemotherapy drugs to increase its effectiveness.
Eigenschaften
CAS-Nummer |
10235-09-3 |
|---|---|
Produktname |
O,O,O-tris(2-chloroethyl) phosphorothioate |
Molekularformel |
C6H12Cl3O3PS |
Molekulargewicht |
301.6 g/mol |
IUPAC-Name |
tris(2-chloroethoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H12Cl3O3PS/c7-1-4-10-13(14,11-5-2-8)12-6-3-9/h1-6H2 |
InChI-Schlüssel |
UDNXMNHGQDZEIC-UHFFFAOYSA-N |
SMILES |
C(CCl)OP(=S)(OCCCl)OCCCl |
Kanonische SMILES |
C(CCl)OP(=S)(OCCCl)OCCCl |
Andere CAS-Nummern |
10235-09-3 |
Synonyme |
Thiophosphoric acid O,O,O-tris(2-chloroethyl) ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



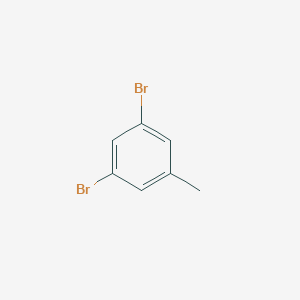
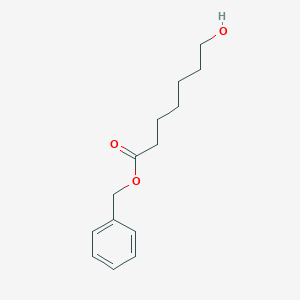
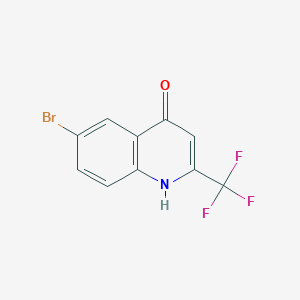
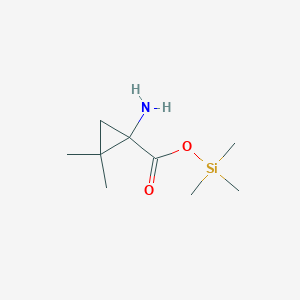
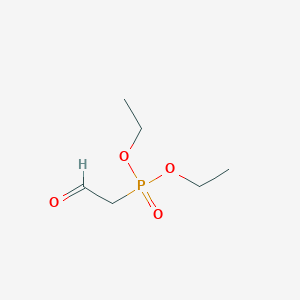
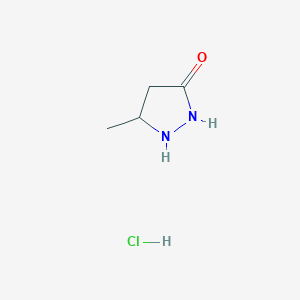
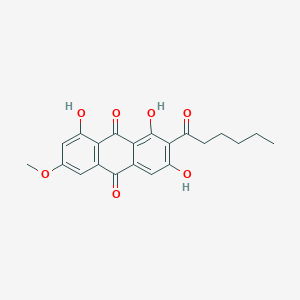
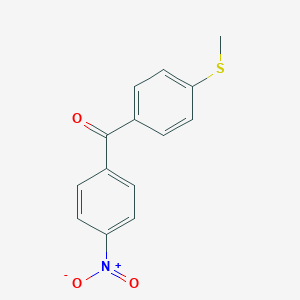
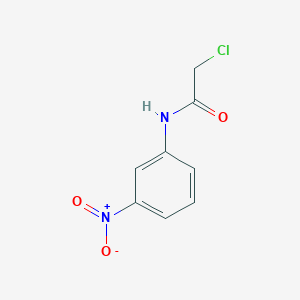
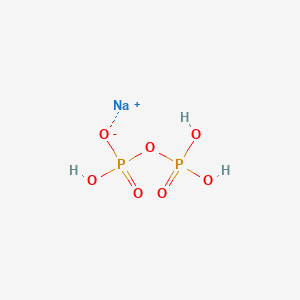
![1-[4-(Phenylthio)phenyl]ethan-1-one](/img/structure/B156413.png)
